S, S-Isovalganciclovir Impurity

Description

Overview of Impurity Classification in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.com

Organic Impurities: These are often the most complex and varied group of impurities. They can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. wordpress.comslideshare.net Organic impurities are further classified as process-related impurities, which are by-products of the manufacturing process, and degradation products, which form due to the decomposition of the API over time. slideshare.netresearchgate.net

Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual materials like filter aids and charcoal. contractpharma.com

Residual Solvents: These are organic volatile chemicals used during the synthesis of the API or in the production of the final drug product. contractpharma.com

The control of these impurities is a critical aspect of pharmaceutical development and manufacturing, as their presence, even in minute amounts, can potentially affect the safety and efficacy of the drug. cymitquimica.com

Table 1: Classification of Pharmaceutical Impurities

| Impurity Category | Description | Examples |

| Organic Impurities | Carbon-containing compounds that are not the API. | Starting materials, by-products, intermediates, degradation products. |

| Inorganic Impurities | Non-carbon-containing compounds. | Reagents, heavy metals, catalysts, salts. |

| Residual Solvents | Volatile organic compounds used in manufacturing. | Ethanol (B145695), methanol (B129727), acetone, dichloromethane. |

Contextualizing Valganciclovir (B601543) and its Complex Synthetic Landscape

Valganciclovir is an antiviral medication and a prodrug of ganciclovir (B1264), meaning it is converted into ganciclovir in the body. impurity.com This conversion allows for improved oral bioavailability. nih.gov The synthesis of valganciclovir is a multi-step process that often involves the use of protecting groups and coupling agents. researchgate.net This chemical complexity creates a landscape where the formation of various process-related impurities is possible.

The synthesis typically starts from ganciclovir or a protected form of ganciclovir. researchgate.net The L-valine ester is then introduced, often using a protected form of the amino acid. Subsequent deprotection steps yield the final valganciclovir hydrochloride salt. google.com Each of these synthetic steps presents an opportunity for the generation of impurities through side reactions, incomplete reactions, or the presence of impurities in the starting materials and reagents.

Significance of S, S-Isovalganciclovir as a Specific Process-Related and Degradation Impurity

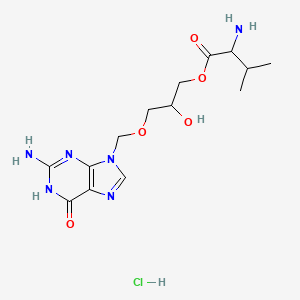

S, S-Isovalganciclovir is a known impurity of Valganciclovir. impurity.com Its chemical name is (S)-3-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-2-hydroxypropyl L-valinate hydrochloride. chemicea.como2hdiscovery.co It is an isomer of valganciclovir, meaning it has the same molecular formula and weight but a different spatial arrangement of atoms. nih.gov

The formation of S, S-Isovalganciclovir can occur during the synthesis of valganciclovir. It is considered a process-related impurity. researchgate.net Additionally, valganciclovir can undergo degradation in aqueous solutions, which can lead to the formation of various degradation products, including isomers. researchgate.net The rate of this isomerization is dependent on the pH of the solution. researchgate.net

The presence of isomeric impurities like S, S-Isovalganciclovir is of particular concern because they can be challenging to separate from the main API due to their similar physical and chemical properties. Their potential to have different pharmacological or toxicological profiles necessitates their strict control.

Research Rationale and Objectives in the Investigation of S, S-Isovalganciclovir Impurity

The investigation of this compound is driven by several key factors:

Regulatory Compliance: Regulatory agencies require comprehensive characterization and control of all impurities in an API. aquigenbio.com This includes developing analytical methods to detect and quantify S, S-Isovalganciclovir. jpionline.orggoogle.com

Product Quality and Safety: Understanding the formation and fate of S, S-Isovalganciclovir is crucial for ensuring the quality, safety, and consistency of the final drug product. cymitquimica.com The presence of impurities can impact the stability and shelf-life of the medication. contractpharma.com

Process Optimization: Research into the mechanisms of S, S-Isovalganciclovir formation helps in optimizing the manufacturing process to minimize its generation. researchgate.net This can involve modifying reaction conditions, purification methods, and storage conditions. chesci.com

The primary objectives of research in this area include:

The development of robust analytical methods for the detection and quantification of S, S-Isovalganciclovir. jpionline.orggoogle.com

The synthesis and characterization of S, S-Isovalganciclovir as a reference standard for analytical purposes. aquigenbio.comsynzeal.com

The elucidation of the formation pathways of S, S-Isovalganciclovir, both as a process-related and a degradation impurity. researchgate.net

Properties

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJPZCPTUQIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of S, S Isovalganciclovir Impurity Formation

Process-Related Formation Pathways During Valganciclovir (B601543) Synthesis

The synthesis of valganciclovir is a multi-step process that can inadvertently lead to the formation of S,S-Isovalganciclovir and other related substances. tandfonline.com These impurities can arise from side reactions, the inherent reactivity of starting materials and intermediates, and the specific reaction conditions employed.

Side Reactions in Esterification Processes

The core of valganciclovir synthesis involves the esterification of the primary hydroxyl group of ganciclovir (B1264) with L-valine. semanticscholar.org Valganciclovir itself is the L-valyl ester of ganciclovir. nih.gov During this crucial step, side reactions can occur, leading to the formation of isomeric impurities. One such impurity is isovalganciclovir (B1449846), which can be formed during the process development of valganciclovir hydrochloride. tandfonline.com

The synthesis often involves protecting groups for the L-valine, such as a benzyloxycarbonyl (Cbz) group. researchgate.netgoogle.com The coupling of N-protected L-valine with a protected form of ganciclovir is a key step. semanticscholar.org Incomplete reactions or non-selective reactions can lead to a mixture of products. For instance, the synthesis can produce a mixture of a monoester precursor and a biester precursor. google.com The desired monoester is then separated and deprotected to yield valganciclovir. google.com Any deviation from the intended esterification at the primary hydroxyl group can result in the formation of S,S-Isovalganciclovir.

By-Product Generation from Starting Materials and Intermediates

The starting materials and intermediates in the valganciclovir synthesis possess reactive sites that can lead to the generation of by-products, including S,S-Isovalganciclovir. Ganciclovir, the primary starting material, has two hydroxyl groups. semanticscholar.org While the esterification is intended to occur at the primary hydroxyl group, the secondary hydroxyl group can also react, leading to the formation of the isomeric impurity.

Furthermore, impurities can arise from the starting materials themselves. For example, ganciclovir and guanine (B1146940) are considered key starting materials and are also known degradation impurities. tandfonline.com The synthesis of valganciclovir can also produce other impurities such as methoxymethylguanine, O-acetoxy ganciclovir, and isovalarylganciclovir. tandfonline.com The presence of various reactive species increases the likelihood of side reactions and the formation of a complex impurity profile.

Influence of Reaction Conditions on Impurity Profile

The reaction conditions play a pivotal role in controlling the impurity profile of the final product. Factors such as temperature, solvent, and the presence of catalysts can significantly influence the course of the reaction and the formation of by-products.

For instance, the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir using methanol (B129727) or ethanol (B145695) has been observed to form N-methyl valganciclovir and N-ethyl valganciclovir impurities. google.com This highlights the sensitivity of the process to the choice of reagents and solvents. The temperature can also affect the product distribution. In some related syntheses, lower temperatures have been shown to favor the formation of a kinetically controlled product, while higher temperatures lead to a thermodynamically controlled product. nih.gov Careful optimization of reaction conditions is therefore essential to minimize the formation of S,S-Isovalganciclovir and other impurities.

Degradation-Driven Formation of S, S-Isovalganciclovir

Valganciclovir is susceptible to degradation under various conditions, which can lead to the formation of S,S-Isovalganciclovir. The primary degradation pathways include hydrolysis and oxidation.

Hydrolytic Degradation Mechanisms Leading to Isomers

Valganciclovir, being an ester prodrug, is prone to hydrolysis. researchgate.net In aqueous solutions, it hydrolyzes to ganciclovir and L-valine. researchgate.net The rate of this hydrolysis is pH-dependent, with the drug being most stable at a pH of 3.81. researchgate.net

Alongside hydrolysis, isomerization of the R and S diastereomers of valganciclovir can occur in aqueous buffer solutions. researchgate.net This isomerization is also a pH-dependent process and is catalyzed by hydroxide (B78521) ions. researchgate.net The process involves the interconversion of the diastereomers, which can lead to the formation of the S,S-Isovalganciclovir impurity from the desired R-isomer of valganciclovir. The isomerization reaction is reportedly about ten times faster than the hydrolysis reaction over the studied pH range. researchgate.net

Impact of Thermal and Photolytic Stress on Impurity Generation

Forced degradation studies are crucial in identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. In the case of Valganciclovir, studies have been conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A (R2) to assess its stability under thermal and photolytic stress.

Research indicates that Valganciclovir demonstrates notable stability under thermal stress conditions. However, it shows susceptibility to degradation under photolytic, particularly photoacidic, conditions. researchgate.net One study subjected Valganciclovir to photolytic stress by exposing a solution to ultraviolet light, which resulted in the formation of degradation products. researchgate.net While the study identified the lability of the drug under these conditions, specific quantitative data on the formation of the S,S-Isovalganciclovir impurity was not detailed.

Further investigation into the forced degradation of Valganciclovir has shown that the drug is relatively stable under neutral, alkaline, and oxidative stress conditions. researchgate.net The primary degradation pathway observed under stress is hydrolysis, leading to the formation of Ganciclovir. The isomerization to diastereomeric impurities is another significant degradation pathway, particularly influenced by pH.

The following table summarizes the typical conditions under which Valganciclovir has been subjected to forced degradation studies.

pH-Rate Profiles and Stability Kinetics of Valganciclovir Isomerization

The isomerization of Valganciclovir, which exists as a mixture of two diastereomers (R and S), is a critical factor in its stability, as it can lead to the formation of the S,S-Isovalganciclovir impurity. The rate of this isomerization is significantly influenced by the pH of the solution.

Studies have determined the pH-rate profile for the isomerization of Valganciclovir diastereomers in aqueous buffer solutions at 37°C, spanning a pH range from 3.8 to 11.5. nih.gov The isomerization process follows first-order kinetics. nih.gov It has been observed that isomerization is approximately ten times faster than the hydrolysis of Valganciclovir to Ganciclovir across the studied pH range. nih.gov

The isomerization reaction is catalyzed by hydroxide ions. nih.gov In acidic to neutral solutions, the hydroxide ion reacts with the protonated form of the drug, while in basic solutions, it reacts with the neutral form. nih.gov The maximum stability against isomerization is observed at a pH below 3.8, with a half-life exceeding 533 hours. nih.gov Conversely, at a pH of 7.01, the half-life for isomerization is significantly shorter, at approximately 1 hour. nih.gov At equilibrium, the ratio of the R to S diastereomers is approximately 52:48. nih.gov

A slight variation in pH can lead to both hydrolysis and isomerization, which can impact the bioavailability of the drug. researchgate.net Valganciclovir is known to be stable in acidic aqueous solutions but demonstrates instability at neutral to basic pH levels. researchgate.net

The following table presents the kinetic data for the isomerization of Valganciclovir at different pH values.

Stereochemical Investigations and Isomerism of S, S Isovalganciclovir Impurity

Chiral Centers and Diastereomeric Relationships within Valganciclovir (B601543) Structure

Valganciclovir is the L-valyl ester of ganciclovir (B1264) and exists as a mixture of two diastereomers. semanticscholar.orgtandfonline.com This diastereomerism arises from the presence of a chiral center in the L-valine portion and a prochiral center in the ganciclovir moiety, which becomes a chiral center upon esterification. Specifically, the L-valine contributes an (S)-configuration at its alpha-carbon. The ganciclovir component has a prochiral center at the 2-position of the 1,3-propanediol-like side chain. Esterification of one of the two primary hydroxyl groups of ganciclovir with L-valine creates a new chiral center.

Consequently, valganciclovir is a mixture of two diastereomers: (S)-2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valinate and its corresponding (R)-isomer at the newly formed chiral center. The relationship between these two isomers is diastereomeric because they are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.orgoregonstate.edu For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.orgyoutube.com In the case of valganciclovir, with two chiral centers, there are four possible stereoisomers. The two diastereomers that constitute the active drug are often referred to as a 55:45 to 45:55 mixture. tandfonline.com

The S, S-Isovalganciclovir impurity is a regioisomer of valganciclovir, where the L-valine ester is attached to the other hydroxyl group of the ganciclovir side chain. synzeal.comnih.gov Its full chemical name is (S)-3-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-2-hydroxypropyl L-valinate hydrochloride. synzeal.como2hdiscovery.co This impurity also possesses two chiral centers, one from the L-valine ((S)-configuration) and one at the 2-position of the propyl chain.

Pathways to Stereoisomeric Impurity Formation (e.g., R, S- and R, R- Isovalganciclovir)

The formation of stereoisomeric impurities, including S, S-Isovalganciclovir and its diastereomers (R, S- and R, R-Isovalganciclovir), is a significant concern during the synthesis of valganciclovir. hemarsh.comgvpbiolifesciences.com These impurities can arise from several pathways:

Non-selective esterification: During the coupling of protected ganciclovir with a protected L-valine derivative, the esterification may not be completely regioselective for the intended primary hydroxyl group. This can lead to the formation of the isovalganciclovir (B1449846) regioisomer. nih.gov

Use of D-valine: The presence of D-valine as an impurity in the L-valine starting material can lead to the formation of the corresponding D-valyl ester diastereomers of both valganciclovir and isovalganciclovir.

Isomerization: Changes in pH can lead to isomerization. researchgate.net

Side reactions: During synthesis, various side reactions can contribute to the formation of impurities. For instance, the use of certain solvents like methanol (B129727) or ethanol (B145695) during the deprotection step can lead to the formation of N-methyl or N-ethyl valganciclovir impurities. google.com

The synthesis of isovalganciclovir has been described, often involving the preparation of an acyclic side chain that is then condensed with a guanine (B1146940) derivative. nih.gov The undesired ring-opening of epoxide moieties in starting materials like epichlorohydrin (B41342) can lead to the formation of regioisomers. nih.gov

Stereoselective Control in Valganciclovir Synthesis and Impurity Minimization

Controlling the formation of stereoisomeric impurities is a critical aspect of valganciclovir synthesis. Several strategies are employed to achieve stereoselective control and minimize the levels of S, S-Isovalganciclovir and other related impurities:

Use of Protecting Groups: A common approach involves the selective protection of one of the hydroxyl groups of ganciclovir to direct the esterification to the desired position. semanticscholar.org For example, starting with monoacetyl ganciclovir allows for the subsequent esterification with activated L-valine. google.com

Enzymatic Resolution: Enzymatic methods can be employed for the stereoselective synthesis or resolution of intermediates, offering high selectivity and milder reaction conditions.

Chiral Starting Materials: The use of highly pure L-valine is essential to prevent the formation of D-valine-containing diastereomers.

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and catalysts is crucial. For example, a process for preparing valganciclovir involves the hydrogenolysis of N-Benzyloxy carbonyl Valganciclovir in the presence of a catalyst like Palladium on Carbon under acidic conditions. google.com Another method involves the conversion of crude valganciclovir HCl to its free base to remove water-soluble impurities. chesci.com

Purification Techniques: After synthesis, purification methods such as crystallization and chromatography are employed to remove unwanted impurities. Recrystallization from a suitable solvent mixture, like water and isopropanol, can effectively purify the final product. semanticscholar.org

Enantiomeric and Diastereomeric Purity Assessment Methodologies

Accurate and validated analytical methods are essential for the assessment of enantiomeric and diastereomeric purity of valganciclovir and for quantifying impurities like S, S-Isovalganciclovir. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

Chiral HPLC: Chiral stationary phases (CSPs) are used to separate enantiomers and diastereomers. For instance, a method using a chiral chromatographic column with cellulose-tri (4-chloro-3-methylphenyl carbamate) coated silica (B1680970) gel as a filler has been developed to separate the four chiral configurations of a valganciclovir hydrochloride intermediate. google.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC methods are commonly used for the determination of valganciclovir and its impurities in bulk drug and pharmaceutical dosage forms. jpionline.orgresearchgate.net These methods can be optimized to separate diastereomers and regioisomers. A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful techniques for the identification and characterization of impurities, including forced degradation products. researchgate.netnih.gov These methods provide information about the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation.

The validation of these analytical methods is performed according to ICH guidelines to ensure their accuracy, precision, linearity, and sensitivity. researchgate.net The limits of detection (LOD) and quantification (LOQ) for valganciclovir and its impurities are established to ensure that even trace amounts can be reliably detected. jpionline.orgresearchgate.net

Table 1: HPLC Methods for Valganciclovir and Impurity Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Cellulose-tri (4-chloro-3-methylphenyl carbamate) coated silica gel | Water-acetonitrile | UV-254 nm | Separation of valganciclovir intermediate isomers google.com |

| RP-HPLC | Shimadzu C18 | Acetonitrile and 0.05% orthophosphoric acid (20:80 v/v) | UV-254 nm | Determination of valganciclovir in pure and dosage form jpionline.org |

| RP-HPLC | Hypersil Gold C-18 | Acetonitrile and potassium dihydrogen ortho phosphate (B84403) buffer (pH 5.0; 0.01M) (5:95 v/v) | UV-252 nm | Stability indicating assay and degradation product analysis researchgate.net |

| LC/MS/MS | Chromolith RP18e | Water, trifluoroacetic acid (1M, pH 4.4) and methanol (29.9:0.1:70, v/v) | ESI-MS (positive ion MRM) | Determination of valganciclovir and ganciclovir in human plasma nih.gov |

| Chiral HPLC | Core–shell isopropyl carbamate (B1207046) cyclofructan 6 | Not specified | Not specified | Enantiomeric separation of verapamil (B1683045) (example of chiral separation) nih.gov |

| Compound Name |

|---|

| This compound |

| Valganciclovir |

| Ganciclovir |

| R, S-Isovalganciclovir |

| R, R-Isovalganciclovir |

| Valganciclovir hydrochloride |

| Guanine |

| Methoxymethylguanine |

| O-acetoxy ganciclovir |

| Isovalarylganciclovir |

| L-valine |

| D-valine |

| N-methyl valganciclovir |

| N-ethyl valganciclovir |

| N-Benzyloxy carbonyl Valganciclovir |

| Epichlorohydrin |

Advanced Synthetic Methodologies for S, S Isovalganciclovir Impurity Reference Standards

Design and Development of Targeted Synthetic Routes for Impurity Isolation

The creation of S,S-Isovalganciclovir Impurity, a positional isomer of Valganciclovir (B601543), necessitates a synthetic route designed for regioselective control. The core challenge lies in attaching the L-valine amino acid to the primary hydroxyl group of the ganciclovir (B1264) side chain, rather than the secondary hydroxyl group esterified in the active pharmaceutical ingredient.

A common strategy for synthesizing nucleoside analogue impurities involves two principal stages: the preparation of the unique acyclic side chain and its subsequent condensation with a protected purine (B94841) base. nih.gov

Key Synthetic Steps:

Preparation of the Acyclic Side Chain: The synthesis typically begins with a protected glycerol (B35011) derivative. A key step is the regioselective esterification of the primary hydroxyl group with a protected L-valine. This is the most critical step to ensure the formation of the "iso" impurity structure.

Condensation: The modified acyclic side chain is then condensed with a protected guanine (B1146940) derivative, such as diacetyl guanine. nih.gov This reaction is often catalyzed by an acid, for instance, p-toluenesulfonic acid (p-TSA), under controlled temperatures to form the crucial N-glycosidic linkage. nih.gov

Deprotection: The final step involves the removal of all protecting groups from the guanine base and the L-valine moiety to yield the target impurity, S,S-Isovalganciclovir. nih.gov

The availability of this impurity is often through "Custom Synthesis," indicating that while the synthetic routes are established, they are complex and frequently proprietary. synzeal.comvenkatasailifesciences.com

Selective Chemical Reactions for Impurity Mimicry and Generation

To mimic the formation of impurities that can arise during the synthesis or degradation of Valganciclovir, specific chemical reactions are employed. These reactions are designed to be highly selective to yield the desired impurity structure. Research into the synthesis of related Valganciclovir impurities provides insight into the types of reactions that are instrumental in this process. researchgate.net

Table 1: Selective Reactions in Impurity Synthesis

| Reaction Type | Description | Starting Materials Example | Reagents/Conditions Example | Reference |

|---|---|---|---|---|

| Condensation | Forms the bond between the purine base and the acyclic side chain. | Diacetyl Guanine, Modified Side Chain | p-toluenesulfonic acid (p-TSA) in DMF at 110°C. | nih.gov |

| Coupling Reaction | Attaches the L-valine amino acid to a specific hydroxyl group on the ganciclovir backbone. | Ganciclovir or a protected precursor. | A coupling reagent is used to facilitate ester bond formation. | researchgate.net |

| Selective Hydrolysis | Removes a specific protecting group or ester under controlled conditions. | A di-esterified or protected intermediate. | Basic conditions (e.g., aqueous ammonia (B1221849) in methanol). | nih.govresearchgate.net |

| Hydrogenolysis | A deprotection method to remove benzyl-type protecting groups. | Benzyl-protected ganciclovir intermediate. | Catalytic amount of Palladium on carbon (Pd/C) with a hydrogen source. | researchgate.net |

These reactions must be meticulously controlled to ensure the correct stereochemistry (S,S) and regiochemistry (iso) of the final product. lgcstandards.com

Purification Techniques for High-Purity Impurity Reference Standards

Achieving the high purity required for a reference standard (>98%) necessitates advanced purification techniques capable of separating the target impurity from starting materials, reagents, and closely related structural isomers.

Initial Purification: Classical methods are often used for bulk purification. These can include:

Recrystallization: A patent for refining ganciclovir describes dissolving the crude material in a heated lower fatty acid aqueous solution, followed by cooling crystallization. google.com

Activated Carbon Treatment: This is used to remove color and certain types of impurities. google.com

pH Adjustment/Precipitation: Altering the pH of the solution can cause the target compound or impurities to precipitate, allowing for separation. google.comgoogle.com

Advanced Purification for High-Purity Standards: For achieving the final high-purity standard, more sophisticated methods are essential. jocpr.com

Table 2: Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages for Impurity Purification | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, excellent for separating closely related isomers and achieving very high purity. Can be scaled to preparative levels. | jocpr.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Faster than HPLC, reduced organic solvent consumption, and particularly effective for chiral separations. | jocpr.com |

| Membrane Filtration | Separation based on particle size using semi-permeable membranes (e.g., ultrafiltration). | Scalable, gentle processing conditions, effective for removing particulates or for buffer exchange. | jocpr.com |

The purity of the final reference standard is typically verified using a combination of analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Scalability and Feasibility Considerations for Impurity Synthesis

While the goal of impurity synthesis is not large-scale production, the process must be scalable enough to produce sufficient quantities (typically in the milligram to gram range) of high-purity reference material for widespread use in quality control laboratories.

Feasibility: The synthetic route must be robust and reproducible. The complexity of the synthesis, particularly the need for stereochemical and regiochemical control, directly impacts its feasibility. The multi-step nature of the synthesis and the cost of specialized reagents and starting materials are significant considerations. The fact that S,S-Isovalganciclovir Impurity is offered as a custom synthesis product by multiple suppliers suggests that the synthesis is feasible, albeit challenging. aquigenbio.comsynzeal.com

Scalability: Scaling up the synthesis presents several challenges:

Chromatography Bottlenecks: Purification by preparative HPLC is highly effective but can be slow and costly to scale. Developing synthetic routes that minimize the reliance on chromatographic purification is a key goal to improve scalability. nih.gov

Reaction Control: Maintaining precise control over reaction temperatures and reagent stoichiometry is more challenging on a larger scale but is critical for minimizing the formation of other impurities.

Reagent Costs: The cost of protected amino acids, coupling agents, and catalysts can become prohibitive as the scale increases.

Therefore, the development of an efficient and cost-effective synthesis is a balance between the number of steps, the yield of each step, and the complexity of the final purification.

Comprehensive Analytical Methodologies for S, S Isovalganciclovir Impurity Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating the S, S-Isovalganciclovir impurity from the main API and other related substances. The choice of method depends on the specific requirements of the analysis, such as resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine quality control of valganciclovir (B601543) and its impurities. researchgate.net A well-developed and validated reverse-phase HPLC (RP-HPLC) method can effectively separate S, S-Isovalganciclovir from valganciclovir and other related compounds. researchgate.netrroij.com

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. jpionline.org A common approach utilizes a C18 column, which is effective for separating compounds of moderate polarity like valganciclovir and its esters. rroij.com The mobile phase often consists of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate, and an organic modifier like methanol (B129727) or acetonitrile (B52724). rroij.comjpionline.org The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation. rroij.com

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netjpionline.org This involves demonstrating the method's specificity, linearity, precision, accuracy, and robustness. rroij.com Specificity is confirmed by the absence of interference from other components, such as degradants or excipients. rroij.com Linearity is established over a specific concentration range, while precision is assessed through repeatability and intermediate precision studies. rroij.comjpionline.org Accuracy is determined by recovery studies at different concentration levels. jpionline.org The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. jpionline.org

Table 1: Example of HPLC Method Parameters for Valganciclovir Impurity Profiling

| Parameter | Condition |

| Column | Hibar® C18 (250 x 4.6 mm, 5µ) rroij.com |

| Mobile Phase | Methanol: 25mM Ammonium Acetate (pH 3.0) (10:90 v/v) rroij.com |

| Flow Rate | 1.0 mL/min rroij.com |

| Detection | PDA Detector at 254 nm rroij.com |

| Column Temperature | Ambient researchgate.net |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). researchgate.net These characteristics make UPLC particularly suitable for complex impurity profiling where high-efficiency separation is required. researchgate.net

A developed UPLC method for valganciclovir can separate the main component from known and unknown impurities within a shorter run time compared to HPLC. researchgate.net For instance, a method utilizing an HSS C18 column with an isocratic mobile phase can achieve separation in as little as 12 minutes. researchgate.net The validation of a UPLC method follows the same principles as HPLC, ensuring linearity, precision, accuracy, and the determination of LOD and LOQ. researchgate.net The enhanced sensitivity and resolution of UPLC are advantageous for detecting and quantifying trace-level impurities like S, S-Isovalganciclovir. researchgate.net

Table 2: UPLC Method Parameters for Valganciclovir Analysis

| Parameter | Condition |

| Column | HSS C18 (100 x 2.1 mm, 1.8 µm) researchgate.net |

| Mobile Phase | 0.01N Potassium Dihydrogen Orthophosphate: Acetonitrile (55:45 v/v) researchgate.net |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection | PDA Detector researchgate.net |

| Run Time | 12 minutes researchgate.net |

Chiral Chromatography for Stereoisomer Resolution and Quantification

Valganciclovir is a mixture of two diastereomers, and its synthesis can lead to the formation of stereoisomeric impurities, including S, S-Isovalganciclovir. rroij.com Since stereoisomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. nih.gov Chiral chromatography is the most effective technique for this purpose. youtube.com

The separation of these isomers is typically achieved using a chiral stationary phase (CSP). youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov A specific method for the separation of valganciclovir intermediate isomers employs a column with cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on silica (B1680970) gel. google.com The mobile phase, column temperature, and flow rate are carefully optimized to achieve baseline resolution of the different stereoisomers. google.com This allows for the accurate quantification of the this compound. google.com

Table 3: Chiral HPLC Method for Valganciclovir Isomer Separation

| Parameter | Condition |

| Column | Chiralcel OX-3R (150 x 4.6 mm, 3 µm) google.com |

| Stationary Phase | Cellulose-tris(4-chloro-3-methylphenyl carbamate) coated silica gel google.com |

| Mobile Phase | Water-acetonitrile mixed solution google.com |

| Flow Rate | 0.5 mL/min google.com |

| Column Temperature | 15 °C google.com |

| Detection | UV at 254 nm google.com |

Spectroscopic and Spectrometric Characterization Approaches

While chromatography is used for separation and quantification, spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of impurities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural characterization of unknown impurities. synthinkchemicals.com The technique provides information about the molecular weight of the impurity and, through fragmentation analysis, its chemical structure. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of chemical compounds, including pharmaceutical impurities. researchgate.net Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of a compound. researchgate.net

For the definitive structural confirmation of S, S-Isovalganciclovir, its NMR spectrum would be acquired and compared with that of the valganciclovir API and other known related compounds. researchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and types of protons and their connectivity. ¹³C NMR provides information on the carbon skeleton of the molecule. The complete assignment of the NMR signals allows for the confirmation of the covalent structure and the stereochemistry of the impurity. nih.gov This definitive structural information is crucial for understanding the potential impact of the impurity on the drug's quality and safety. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. sigmaaldrich.com By measuring the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of chemical bonds, a unique spectral fingerprint of the compound is generated. For this compound, IR spectroscopy serves to confirm its molecular structure by identifying its key functional groups.

The spectrum of this impurity is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the guanine-like purine (B94841) ring, the ether linkage, the secondary hydroxyl group, and the L-valine ester moiety. libretexts.org Each functional group vibrates at a characteristic frequency, and their presence can be confirmed by analyzing the resulting spectrum.

Key expected IR absorption bands for the functional groups in this compound are detailed in the table below. These frequencies are based on established group frequency data and spectral information from structurally related compounds like Ganciclovir (B1264). libretexts.orgnih.gov

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3400-3200 | Broad, Strong |

| N-H (Amine) | Stretch | 3350-3150 | Medium |

| C-H (Alkane) | Stretch | 3000-2850 | Medium-Strong |

| C=O (Ester) | Stretch | ~1735 | Strong |

| C=O (Amide/Lactam in Purine Ring) | Stretch | ~1690 | Strong |

| C=N, C=C (Purine Ring) | Stretch | 1650-1550 | Medium-Strong |

| N-H (Amine/Amide) | Bend | 1640-1560 | Medium |

| C-O (Ester/Ether/Alcohol) | Stretch | 1300-1000 | Strong |

The presence and position of these bands in the IR spectrum of an isolated sample help to confirm the identity of the this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of compounds that absorb light in the UV-Vis range. The this compound contains a purine ring system, which acts as a strong chromophore, making it readily detectable by this method.

The primary application of UV-Vis spectroscopy in this context is its use as a detection method coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The maximum UV absorbance for Ganciclovir and its derivatives, including the this compound, is typically observed around 254 nm. nih.govjpionline.org An HPLC system equipped with a UV detector set to this wavelength can quantify the impurity even at low levels.

Purity assessment is achieved by monitoring the chromatogram for any extraneous peaks at the detection wavelength. The peak area of the impurity is directly proportional to its concentration, allowing for precise quantification against a reference standard. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) must be validated to ensure reliable results. jpionline.org

Table 2: Typical UV-Vis Detection Parameters for this compound in HPLC

| Parameter | Typical Value / Range | Purpose |

|---|---|---|

| Detection Wavelength (λmax) | ~254 nm | Maximizes sensitivity for the purine chromophore. nih.govjpionline.org |

| Linearity Range | Validated range (e.g., 0.1-100 µg/mL) jpionline.org | Ensures a proportional response for accurate quantification. |

| Limit of Detection (LOD) | Typically < 0.1 µg/mL jpionline.org | Defines the lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | Typically < 0.3 µg/mL jpionline.org | Defines the lowest concentration that can be accurately quantified. |

Orthogonal Analytical Strategies for Robust Impurity Characterization

To ensure the unambiguous identification and quantification of the this compound, a single analytical method is often insufficient. Orthogonal analytical strategies, which involve using multiple, fundamentally different methods, provide a more robust and comprehensive characterization. This approach minimizes the risk of co-elution or misidentification.

A common orthogonal strategy combines a separation technique with a highly specific detection method. For instance, a standard Reversed-Phase HPLC (RP-HPLC) method can be complemented by a Liquid Chromatography-Mass Spectrometry (LC-MS) method. While HPLC-UV provides quantitative data based on light absorption, LC-MS provides data based on the mass-to-charge ratio of the impurity and its fragments, offering a much higher degree of specificity and structural confirmation. nih.gov

Furthermore, employing different chromatographic conditions can serve as an orthogonal approach. For example, analyzing the sample using two different HPLC columns (e.g., a C18 and a Phenyl column) or different mobile phase compositions can help resolve the impurity from other closely related substances, including other stereoisomers. researchgate.netijpsonline.com If the impurity peak is pure, its relative retention time and peak area (relative to the main component) should remain consistent across these different systems.

Table 3: Example of an Orthogonal Approach for Impurity Verification

| Method | Principle of Separation/Detection | Information Gained | Purpose |

|---|---|---|---|

| RP-HPLC with UV Detection | Separation based on polarity; Detection based on UV absorbance. jpionline.orggoogle.com | Retention time and quantitative data (peak area). | Primary quantification and purity assessment. |

| LC-MS/MS | Separation based on polarity; Detection based on mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov | Molecular weight confirmation and structural information. | Unambiguous identification and confirmation of the impurity's structure. |

| HPLC with Phenyl Column | Separation based on polarity and π-π interactions. ijpsonline.com | Alternative selectivity to confirm peak purity and resolve isomers. | Confirms that the peak in the primary method is a single component. |

Application of Stable Isotope Labeled Impurities as Internal Standards

In quantitative analysis, particularly using LC-MS, an internal standard (IS) is used to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is a Stable Isotope Labeled (SIL) version of the analyte itself. acanthusresearch.comyoutube.com Therefore, a SIL this compound would be the gold standard for its own quantification.

A SIL internal standard is synthesized by replacing one or more atoms (commonly ²H, ¹³C, or ¹⁵N) with their heavy stable isotopes. nih.gov This results in a compound with a higher mass that is distinguishable by the mass spectrometer, but with chemical and physical properties that are nearly identical to the non-labeled (or "light") impurity. acanthusresearch.com

This near-identical behavior ensures that the SIL IS and the target impurity co-elute from the chromatography column and experience the same degree of extraction loss and matrix effects (ion suppression or enhancement) during mass spectrometric analysis. waters.com This ability to compensate for matrix variability is especially crucial when analyzing complex biological samples like plasma. nih.gov Using a SIL IS leads to a more constant analyte/internal standard response ratio, which is a prerequisite for a rugged and accurate bioanalytical method. waters.com

Table 4: Comparison of Internal Standard Types for this compound Quantification

| Characteristic | Stable Isotope Labeled (SIL) IS | Non-Isotope-Labeled (Structural Analog) IS |

|---|---|---|

| Chromatographic Retention | Nearly identical to the analyte, ensuring co-elution. waters.com | Different from the analyte, may not co-elute. |

| Extraction Recovery | Behaves identically to the analyte during sample preparation. | May have different recovery, leading to variability. nih.gov |

| Matrix Effect Compensation | Effectively compensates for ion suppression/enhancement. waters.com | Poor compensation as it experiences different matrix effects. |

| Accuracy & Precision | High accuracy and precision, especially in complex matrices. nih.gov | Can lead to inaccurate results due to uncorrected variability. |

| Availability & Cost | Requires custom synthesis, higher cost. | Often commercially available and less expensive. |

Table of Compounds

Impurity Profiling and Control Strategies for S, S Isovalganciclovir

Identification of Critical Process Parameters Influencing Impurity Levels

The formation of the S, S-Isovalganciclovir impurity is intrinsically linked to the synthesis process of Valganciclovir (B601543), which typically involves the esterification of Ganciclovir (B1264) with a protected L-valine derivative. Several process parameters have been identified as critical in influencing the level of this and other related impurities.

The core synthetic route involves the reaction of Ganciclovir with an amino-protected L-valine, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine), in the presence of a coupling agent. The reaction conditions during this coupling step are paramount. Key parameters that can influence the formation of the this compound include:

Temperature: The reaction temperature during the coupling of L-valine to Ganciclovir can affect the reaction kinetics and the formation of side products. Higher temperatures may lead to an increase in impurity formation.

Reaction Time: Prolonged reaction times can also contribute to the generation of impurities.

Coupling Agent: The choice of coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is crucial. The efficiency and selectivity of the coupling agent can impact the yield of the desired product versus impurities.

Solvent System: The polarity and type of solvent used can influence the solubility of reactants and intermediates, thereby affecting reaction rates and impurity profiles.

pH: The pH of the reaction mixture can play a role, as slight changes can lead to hydrolysis or isomerization, contributing to impurity formation. researchgate.net

The following table summarizes the critical process parameters and their potential impact on the formation of the this compound.

| Critical Process Parameter | Potential Impact on this compound Level |

| Reaction Temperature | Higher temperatures may increase the rate of side reactions, leading to higher impurity levels. |

| Reaction Time | Extended reaction times can allow for the formation of degradation products and other impurities. |

| Coupling Agent | The choice and purity of the coupling agent can affect the selectivity of the esterification reaction. |

| Solvent System | The solvent can influence reaction kinetics and the solubility of reactants and byproducts. |

| pH Control | Deviations from the optimal pH range can lead to increased hydrolysis or isomerization. researchgate.net |

Development of In-Process Control (IPC) Methods for S, S-Isovalganciclovir

Effective in-process control (IPC) is essential for monitoring and controlling the levels of the this compound during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose.

The development of a robust HPLC method capable of separating the various stereoisomers of Valganciclovir is critical. Chiral HPLC, utilizing a chiral stationary phase, is often necessary to achieve the required separation of diastereomers like S, S-Isovalganciclovir from the desired Valganciclovir isomers. google.com A patent describes an HPLC method using a chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated on silica (B1680970) gel as the filler to effectively separate four isomers of a Valganciclovir intermediate. google.com

Key aspects of IPC methods include:

Method Specificity: The analytical method must be able to unambiguously resolve the S, S-Isovalganciclovir peak from the main Valganciclovir peaks and other potential impurities.

Sensitivity: The method needs to be sensitive enough to detect and quantify the this compound at the required low levels.

Accuracy and Precision: The method must provide accurate and reproducible results to ensure reliable process control.

Reverse-phase HPLC with UV detection is a commonly employed method for quantifying Valganciclovir and its impurities. daicelpharmastandards.com A typical method might use a C18 column with a gradient mobile phase of aqueous acid (like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724).

Strategies for Raw Material and Intermediate Quality Control to Minimize Impurity Formation

The quality of raw materials and intermediates is a cornerstone of impurity control. For the synthesis of Valganciclovir, the purity of Ganciclovir and the L-valine derivative are of utmost importance.

Ganciclovir: The starting Ganciclovir must be of high purity, with low levels of any related substances that could carry through the synthesis or interfere with the reaction.

L-valine Derivative: The enantiomeric purity of the L-valine derivative is critical. Any contamination with D-valine could lead to the formation of additional diastereomeric impurities. The protecting group on the L-valine (e.g., Cbz or Boc) must also be stable under the reaction conditions to prevent side reactions. google.com

The following table outlines key quality control parameters for critical raw materials.

| Raw Material/Intermediate | Key Quality Control Parameter | Specification Rationale |

| Ganciclovir | Purity (by HPLC) | To minimize the carry-over of impurities into the final product. |

| Related Substances | To prevent interference with the desired reaction and formation of new impurities. | |

| N-Cbz-L-valine | Enantiomeric Purity (by chiral HPLC) | To prevent the formation of other diastereomeric impurities. |

| Chemical Purity (by HPLC) | To ensure the reactant is free from byproducts that could lead to side reactions. |

Optimization of Manufacturing Processes for Impurity Reduction

Optimizing the manufacturing process is a key strategy for reducing the formation of the this compound. This involves a systematic study of the critical process parameters identified in section 6.1 to find the optimal conditions that favor the formation of the desired product while minimizing impurities.

Process optimization may involve:

Lowering Reaction Temperature: Running the coupling reaction at a lower temperature can improve the selectivity and reduce the rate of side reactions.

Optimizing Reaction Time: Determining the minimum time required for the reaction to reach completion can prevent the formation of degradation products.

Solvent Selection: Experimenting with different solvent systems to find one that provides the best balance of solubility and reaction selectivity.

Controlled Addition of Reagents: The rate and order of addition of reactants can influence the local concentrations and affect the impurity profile.

The table below provides an example of how process optimization can lead to a reduction in impurity levels.

| Parameter | Unoptimized Process | Optimized Process |

| Reaction Temperature | 40°C | 25°C |

| Reaction Time | 12 hours | 8 hours |

| S, S-Isovalganciclovir Level | > 0.5% | < 0.1% |

Post-Synthesis Purification and Impurity Removal Technologies

Even with an optimized process, some level of the this compound may still be present. Therefore, effective post-synthesis purification methods are necessary to reduce the impurity to acceptable levels in the final active pharmaceutical ingredient (API).

Due to the similar physicochemical properties of diastereomers, their separation can be challenging. The primary techniques used for removing the this compound include:

Fractional Crystallization: This technique exploits small differences in the solubility of the diastereomers in a particular solvent system. By carefully controlling the crystallization conditions (solvent, temperature, cooling rate), it is possible to selectively crystallize the desired Valganciclovir diastereomers, leaving the this compound enriched in the mother liquor. nih.gov

Preparative Chromatography: For impurities that are difficult to remove by crystallization, preparative HPLC can be employed. This technique uses a larger-scale version of the analytical HPLC columns to separate the components of a mixture. Chiral preparative chromatography is particularly effective for separating stereoisomers. youtube.com While highly effective, this method can be more costly and complex to implement on an industrial scale compared to crystallization.

The choice of purification technology depends on the level of the impurity, the required purity of the final product, and economic considerations. Often, a combination of crystallization and, if necessary, chromatographic polishing steps is used to achieve the desired API quality.

Regulatory Science and Quality Assurance Frameworks Pertaining to S, S Isovalganciclovir Impurity

Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B) for Impurities in New Drug Substances and Products

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). ich.orgeuropa.eu These guidelines establish a framework for the identification, qualification, and reporting of impurities.

According to ICH Q3A, any impurity present in a new drug substance at a level of 0.10% or greater should be identified, and a rationale for its acceptance criteria should be provided, including safety considerations. ich.orgresearchgate.net For new drug products, ICH Q3B outlines thresholds for reporting, identifying, and qualifying degradation products. ich.org Impurities exceeding 0.10% often require structural characterization.

The ICH guidelines are essential for ensuring that the levels of impurities like S, S-Isovalganciclovir are maintained within acceptable limits, which are determined through safety and clinical studies. ich.org The qualification of an impurity is the process of gathering and assessing data to establish its biological safety at a specified level. ich.org

Pharmacopoeial Monographs and Specific Impurity Limits for Valganciclovir (B601543) and its Related Substances

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for active pharmaceutical ingredients (APIs) and their finished products. sigmaaldrich.comsigmaaldrich.comcbg-meb.nl These monographs often include specific tests and limits for known and unknown impurities.

For Valganciclovir, pharmacopoeial standards set limits for related impurities. For instance, the USP has set a limit of less than 0.5% for related impurities in Ganciclovir (B1264), the active metabolite of Valganciclovir. The EP also has established limits for impurities in Valganciclovir. sigmaaldrich.comsigmaaldrich.com The presence of S, S-Isovalganciclovir and other related substances is monitored to ensure the final product complies with these regulatory standards for purity.

Method Validation Requirements for Impurity Analysis (Specificity, Linearity, Accuracy, Precision, LOD/LOQ)

To ensure the reliable detection and quantification of S, S-Isovalganciclovir Impurity, the analytical methods used must be validated according to ICH Q2(R1) guidelines. loesungsfabrik.de This validation process involves demonstrating the method's suitability for its intended purpose by evaluating several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as other impurities, degradation products, and excipients. youtube.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For Valganciclovir analysis, linearity has been demonstrated in concentration ranges such as 5-30 µg/mL and 0.1-100 µg/mL. jpionline.orgderpharmachemica.com

Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies are often used to determine accuracy. jpionline.orgderpharmachemica.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). loesungsfabrik.de

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.comresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.deresearchgate.net For Valganciclovir, LOD and LOQ values have been reported as 0.1 µg/mL and 0.3 µg/mL, respectively. jpionline.org

A commonly used analytical technique for quantifying this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. daicelpharmastandards.com

Impurity Reference Standards and Traceability in Quality Control

High-quality, well-characterized reference standards are crucial for the accurate identification and quantification of impurities. synzeal.comaquigenbio.com Reference standards for this compound are used in quality control to ensure that analytical methods are performing correctly and that the final drug product meets purity specifications.

These reference standards should be traceable to pharmacopoeial standards, where available, to ensure consistency and comparability of results across different laboratories and manufacturing sites. aquigenbio.com A comprehensive Certificate of Analysis (CoA) for impurity standards should include detailed characterization data, such as from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC purity analysis. daicelpharmastandards.com

Risk Assessment and Management Strategies for Chiral Impurities

S, S-Isovalganciclovir is a chiral impurity, meaning it is a stereoisomer of Valganciclovir. pharmtech.com Chiral impurities can have different pharmacological and toxicological profiles compared to the desired enantiomer of the drug substance. pharmtech.com Therefore, a thorough risk assessment is necessary to evaluate the potential impact of chiral impurities on the safety and efficacy of the drug product.

The risk assessment process involves:

Identification: Identifying all potential chiral impurities that may arise during the synthesis and storage of the drug substance.

Evaluation: Assessing the potential for each chiral impurity to affect the safety and efficacy of the drug product. This includes considering its pharmacological activity and toxicity.

Control: Implementing control strategies to mitigate the risks associated with chiral impurities. This may involve setting specific limits for these impurities in the drug substance and drug product specifications.

A risk-based approach to impurity management is a critical component of modern pharmaceutical development and manufacturing, ensuring that potential risks are identified and controlled throughout the product lifecycle. raps.org

Future Research Directions in S, S Isovalganciclovir Impurity Research

Development of Novel and High-Throughput Analytical Methodologies

The accurate detection and quantification of S, S-Isovalganciclovir, a stereoisomer of the active pharmaceutical ingredient, is critical for ensuring the quality and safety of Valganciclovir (B601543). While conventional High-Performance Liquid Chromatography (HPLC) is a standard method, future research is focused on developing more rapid, sensitive, and efficient analytical techniques. daicelpharmastandards.com

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant advantages over traditional HPLC, providing higher resolution, greater sensitivity, and faster analysis times. ijpsonline.commdpi.comresearchgate.net The development of UPLC-MS/MS methods would enable the simultaneous quantification of Valganciclovir and trace levels of its impurities, including the S, S-Isovalganciclovir isomer, with high accuracy. ijpsonline.comnih.govnih.gov

Supercritical Fluid Chromatography (SFC): Recognized for its high speed and efficiency, especially in chiral separations, SFC presents a powerful alternative to liquid chromatography. news-medical.netbohrium.comresearchgate.net As a "green" technology that primarily uses compressed carbon dioxide as the mobile phase, it reduces the consumption of organic solvents. news-medical.net Future research will likely focus on developing and validating SFC methods for the baseline separation of Valganciclovir's diastereomers from the S, S-Isovalganciclovir impurity, which would be invaluable for both analytical quality control and preparative purification. news-medical.netresearchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique well-suited for chiral analysis. mdpi.comnih.gov Its advantages include low sample and reagent consumption, making it an environmentally friendly option. mdpi.comfda.gov Research into CE methods using various chiral selectors, such as cyclodextrins, could lead to highly specific assays for determining the enantiomeric purity of Valganciclovir and quantifying the this compound. mdpi.comnih.govspringernature.com

High-Throughput Screening (HTS): The integration of robotics, data processing software, and sensitive detectors allows for the rapid testing of millions of samples. wikipedia.orgbmglabtech.com Adapting HTS methodologies for impurity profiling could revolutionize process development and quality control. rsc.orgnih.gov Future HTS systems, potentially using microfluidics, could rapidly screen different synthetic conditions to identify those that minimize the formation of S, S-Isovalganciclovir. wikipedia.org

| Methodology | Principle | Key Advantages for S, S-Isovalganciclovir Analysis | Future Research Focus |

|---|---|---|---|

| UPLC-MS/MS | Chromatographic separation using sub-2 µm particles coupled with mass spectrometry detection. | High sensitivity, high resolution, rapid analysis, simultaneous quantification of API and impurities. ijpsonline.commdpi.comresearchgate.net | Method validation for routine QC; application in stability and pharmacokinetic studies. |

| SFC | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. | Fast analysis, reduced organic solvent use, excellent for chiral separations. news-medical.netbohrium.com | Development of validated methods for chiral purity and impurity profiling of Valganciclovir. |

| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility in an electric field. | High separation efficiency, minimal sample/reagent use, effective for chiral compounds. mdpi.comnih.gov | Screening of novel chiral selectors for enhanced resolution of isomeric impurities. |

| HTS | Automated, parallel testing of a large number of samples. wikipedia.orgbmglabtech.com | Rapid screening of reaction conditions to minimize impurity formation. rsc.orgnih.gov | Miniaturization and integration with rapid analytical techniques like MS. |

Computational Chemistry and Modeling for Predictive Impurity Formation

Computational chemistry offers powerful tools to predict the formation of impurities, thereby guiding synthetic route design and optimization. By modeling reaction mechanisms and intermediate structures, researchers can identify the thermodynamic and kinetic factors that lead to the generation of undesired byproducts like S, S-Isovalganciclovir.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure and energetics of reactants, transition states, and products. Such studies can elucidate the reaction pathway for the acylation of ganciclovir (B1264) with L-valine. By comparing the activation energies for the formation of the desired product versus the this compound, chemists can understand the regioselectivity of the reaction and rationally select catalysts or reaction conditions that favor the desired isomer.

Molecular Docking and Dynamics Simulations: These in silico techniques can model the interaction between reactants and catalysts, such as enzymes. ijper.org In the context of valganciclovir synthesis, molecular docking could be used to simulate how the ganciclovir substrate fits into the active site of a lipase, predicting which hydroxyl group is more favorably positioned for esterification. This predictive capability is crucial for designing biocatalytic processes that enhance regioselectivity and minimize the formation of the S, S-Isovalganciclovir isomer.

Future research in this area will focus on building more accurate predictive models that can screen for potential impurities before a synthetic route is even tested in the lab, saving significant time and resources.

Green Chemistry Approaches in Valganciclovir Synthesis for Impurity Minimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to Valganciclovir synthesis can lead to more sustainable manufacturing processes with improved impurity profiles.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit high regioselectivity, potentially minimizing the formation of the this compound by specifically targeting the desired hydroxyl group on the ganciclovir molecule. researchgate.netresearchgate.net Research into novel, robust enzymes and optimizing reaction media will be key to making biocatalytic routes commercially viable. researchgate.netresearchgate.net

Continuous Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.govscielo.brbeilstein-journals.org This precise control can significantly improve reaction selectivity and reduce the formation of impurities. d-nb.info By minimizing reaction hotspots and ensuring uniform conditions, flow chemistry can provide a more consistent product quality and a lower impurity profile, including reduced levels of S, S-Isovalganciclovir. nih.govscielo.br

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as ethanol (B145695) or water, is a cornerstone of green chemistry. ias.ac.in Research has demonstrated the successful use of ethanol as a green solvent in the synthesis of ganciclovir. ias.ac.in Future work will involve exploring a wider range of green solvents and solvent-free conditions for the esterification step in Valganciclovir synthesis to reduce environmental impact and potentially influence reaction selectivity to disfavor impurity formation.

| Green Chemistry Approach | Principle | Potential Impact on S, S-Isovalganciclovir Formation |

|---|---|---|

| Enzymatic Synthesis | Use of enzymes (e.g., lipases) as catalysts for high selectivity. researchgate.netresearchgate.net | High regioselectivity can favor acylation at the desired position, minimizing the isomeric impurity. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream for precise control over conditions. nih.govd-nb.info | Superior heat and mass transfer can enhance reaction selectivity and reduce byproduct formation. scielo.br |

| Green Solvents | Utilizing environmentally benign solvents (e.g., ethanol, water) or solvent-free conditions. ias.ac.in | Solvent choice can influence reaction kinetics and selectivity, potentially reducing impurity levels. |

Global Harmonization of Impurity Standards and Analytical Practices

Ensuring consistent drug quality across different markets requires the global harmonization of standards for impurities. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the reporting, identification, and qualification of impurities. ich.orgeuropa.eu

ICH Guidelines: ICH Q3A(R2) provides a framework for controlling impurities in new drug substances. fda.goveuropa.euich.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgeuropa.eu For stereoisomeric impurities like S, S-Isovalganciclovir, guidelines such as ICH Q6A and policies from agencies like the U.S. FDA emphasize the need to characterize the stereochemical composition and control undesired enantiomers or diastereomers. chiralpedia.comfda.gov

Challenges and Future Directions: A significant challenge is the harmonization of standards for non-specified impurities that may not be listed in major pharmacopoeias but are relevant to a specific manufacturing process. biopharminternational.comuspnf.com Future efforts will likely focus on:

Prospective Harmonization: Encouraging collaboration between pharmacopoeias (e.g., USP, Ph. Eur., JP) earlier in the standard-setting process to avoid discrepancies. biopharminternational.com

Harmonization by Attribute: When full harmonization is not feasible, agreeing on key quality attributes and acceptance criteria for specific impurities. americanpharmaceuticalreview.com

Standardized Analytical Practices: Promoting the adoption of harmonized or interchangeable analytical procedures to ensure that test results are consistent regardless of where the analysis is performed. This is crucial for a global pharmaceutical supply chain. biopharminternational.comamericanpharmaceuticalreview.com

The ultimate goal is to establish a unified global standard for impurities like S, S-Isovalganciclovir, ensuring that all Valganciclovir products meet the same high standards of quality and safety, irrespective of their country of origin or market. chiralpedia.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying S,S-Isovalganciclovir Impurity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. Ensure mobile phase optimization (e.g., acetonitrile:buffer ratios) to resolve co-eluting peaks. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be employed, focusing on characteristic proton signals (e.g., methyl groups in isovalganciclovir derivatives). Analytical purity standards (AR-grade reagents, red label) must be used to minimize interference .

- Example Parameters:

| Technique | Column Type | Detection Wavelength (HPLC) | MS Ionization Mode |

|---|---|---|---|

| HPLC-MS | C18 | 254 nm | ESI+ |

Q. How should researchers design stability studies to assess S,S-Isovalganciclovir Impurity formation under stress conditions?

- Methodological Answer : Stress testing should include thermal (40–80°C), hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions. Use forced degradation protocols with time-point sampling (e.g., 0, 7, 14 days). Include control samples to distinguish between inherent degradation and experimental artifacts. Data should be analyzed using kinetic models (e.g., zero/first-order decay) to predict impurity accumulation .

Advanced Research Questions

Q. What advanced computational methods can predict degradation pathways leading to S,S-Isovalganciclovir Impurity?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) and molecular dynamics simulations can identify thermodynamically favorable degradation routes. Pair these with quantitative structure-activity relationship (QSAR) models to predict impurity reactivity under varying pH and solvent conditions. Validate predictions experimentally via LC-MS/MS fragmentation patterns .

Q. How can researchers resolve contradictory data regarding impurity formation mechanisms in different solvent systems?

- Methodological Answer : Conduct systematic solvent polarity studies (e.g., using Hansen solubility parameters) to isolate solvent effects. Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. Replicate experiments with controlled humidity and oxygen levels to test mechanistic hypotheses. Transparently report all experimental parameters to enable cross-study validation .

Q. What strategies ensure the reproducibility of impurity profiling studies across laboratories?

- Methodological Answer : Adopt Quality by Design (QbD) principles:

- Define critical method parameters (e.g., column temperature, gradient slope) using design-of-experiments (DoE).

- Share raw chromatographic data and metadata (e.g., instrument calibration logs) via open-access repositories.

- Use standardized reference materials (e.g., USP-grade impurities) to calibrate inter-lab variability .

Data Integrity and Reporting

Q. How should researchers handle open-ended data discrepancies in impurity studies?

- Methodological Answer : Implement tiered data validation:

Primary Checks : Compare raw spectra with historical data to rule out instrumentation errors.

Secondary Analysis : Apply outlier tests (e.g., Grubbs’ test) to identify anomalous results.

Contextual Review : Cross-reference findings with literature on analogous compounds to assess plausibility. Document all steps in a lab notebook with timestamps .

Tables for Method Optimization

| Stress Condition | Degradation Marker | Analytical Technique | Key Parameter |

|---|---|---|---|

| Thermal (60°C) | Cyclic byproduct | HPLC-UV | Retention time shift ≥2 min |

| Oxidative (0.1% H₂O₂) | Epoxide intermediate | LC-MS/MS | m/z 245 → 201 transition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings